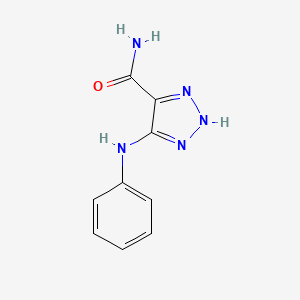5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
CAS No.: 103754-03-6
Cat. No.: VC8434842
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103754-03-6 |
|---|---|
| Molecular Formula | C9H9N5O |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 5-anilino-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14) |
| Standard InChI Key | XJRYKKQIVAFMND-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=NNN=C2C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NNN=C2C(=O)N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The molecular architecture of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (C9H8N6O) features a planar triazole ring system with the following substituents:
-
Position 4: A carboxamide group (-CONH2), which enhances hydrogen-bonding capacity.
-
Position 5: A phenylamino group (-NHC6H5), contributing to hydrophobic interactions and π-orbital delocalization.
The compound's planar structure facilitates interactions with biological targets, particularly enzymes containing hydrophobic binding pockets . Key spectroscopic identifiers include:
-
IR: N-H stretching vibrations at 3300–3100 cm⁻¹ (amide and phenylamino groups) and C=O stretching at 1680–1640 cm⁻¹ .
-
¹H-NMR: A singlet for the triazole proton at δ 8.2–8.5 ppm and multiplets for aromatic protons at δ 7.2–7.8 ppm .
Table 1: Molecular Properties of 5-(Phenylamino)-1H-1,2,3-Triazole-4-Carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8N6O | |
| Molecular Weight | 232.21 g/mol | |
| IUPAC Name | 5-anilino-1H-1,2,3-triazole-4-carboxamide | |
| SMILES | C1=CC=C(C=C1)NC2=C(NN=N2)C(=O)N | |
| Solubility | Moderate in DMSO, low in water |
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
The synthesis typically involves three stages:
-
Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles under acidic conditions yields the 1,2,3-triazole core.
-
Phenylamino Incorporation: Nucleophilic aromatic substitution introduces the phenylamino group using aniline derivatives.
-
Carboxamide Functionalization: Amidation reactions with acetic anhydride or acyl chlorides complete the structure .
Key reaction parameters include:
-
Temperature control (60–80°C) to prevent side reactions.
-
Solvent selection (e.g., DMF or THF) to enhance intermediate solubility.
Click Chemistry Approaches
Recent methodologies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient triazole formation . For example:
-
Azide Precursor: Synthesized from 4-cyano-triazole intermediates.
-
Alkyne Component: Phenylacetylene derivatives.
-
Reaction Conditions: CuSO4/sodium ascorbate in t-BuOH/H2O (1:1) at room temperature .
This method achieves yields >85% with reduced byproduct formation compared to traditional routes .
Biological Activity and Mechanistic Insights
Antifungal Activity
The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). Mechanistic studies suggest:
-
Inhibition of ergosterol biosynthesis via binding to lanosterol 14α-demethylase.
-
Disruption of fungal cell membrane integrity through hydrophobic interactions.
α-Glucosidase Inhibition
Derivatives of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide demonstrate potent α-glucosidase inhibition (IC50 = 12.3 µM), surpassing acarbose (IC50 = 350 µM) . Key interactions include:
Table 2: Comparative α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Improvement vs. Acarbose |
|---|---|---|
| 5k | 12.3 | 28-fold |
| Acarbose | 350 | - |
| 5n | 18.7 | 19-fold |
Antioxidant Properties
Electron-donating groups (e.g., -OCH3) at the phenyl ring enhance radical scavenging activity (EC50 = 45 µM in DPPH assay) . The mechanism involves:
-
Single-electron transfer to stabilize free radicals.
-
Chelation of transition metal ions involved in oxidative pathways .
Applications in Medicinal Chemistry and Agriculture
Therapeutic Candidates
-
Antidiabetic Agents: Derivatives with nitro substituents (e.g., 5l, 5m) show promise for type 2 diabetes management .
-
Antifungal Formulations: Liposomal encapsulation improves bioavailability and reduces toxicity.
Agricultural Uses
-
Herbicidal Activity: Disruption of plant acetolactate synthase (ALS) at concentrations ≥50 ppm.
-
Growth Regulation: Modulation of auxin signaling pathways in Arabidopsis thaliana.
Future Research Directions
-
Synthetic Optimization:
-
Pharmacological Development:
-
Conduct in vivo toxicity studies to establish therapeutic indices.
-
Investigate synergistic effects with existing antifungals (e.g., fluconazole).
-
-
Computational Design:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume